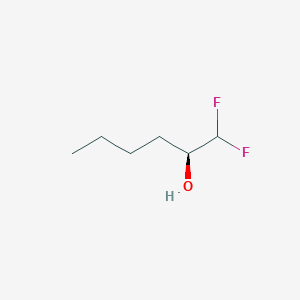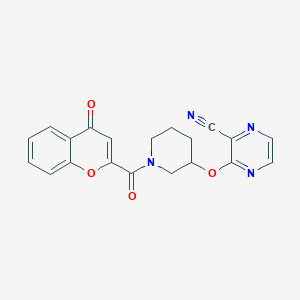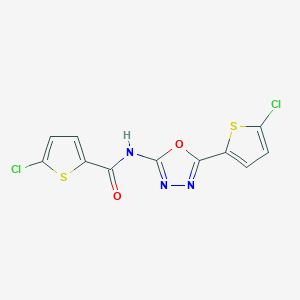![molecular formula C14H15ClN2O2 B2540223 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide CAS No. 2411294-48-7](/img/structure/B2540223.png)
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide is a synthetic compound that is widely used in scientific research. This compound is also known as ML314, and it is a potent inhibitor of the enzyme TAK1 (Transforming growth factor-activated kinase 1). TAK1 is a key regulator of various cellular processes, including inflammation, cell growth, and cell death.
作用机制
The mechanism of action of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves the inhibition of TAK1. TAK1 is a key regulator of various cellular processes, including the activation of transcription factors, such as NF-κB and AP-1, which are involved in the regulation of inflammation and cell growth. By inhibiting TAK1, 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide inhibits the activation of these transcription factors, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been shown to have various biochemical and physiological effects. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways involved in inflammation and cell growth. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
实验室实验的优点和局限性
The advantages of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its potency and specificity for TAK1 inhibition. This compound has been shown to be a potent inhibitor of TAK1, with an IC50 value of 12 nM. Additionally, this compound has been shown to be specific for TAK1 inhibition, with no significant inhibition of other kinases at concentrations up to 10 μM.
The limitations of using 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in lab experiments include its solubility and stability. This compound has limited solubility in aqueous solutions, and it is unstable in acidic conditions. Additionally, this compound has been shown to have poor pharmacokinetic properties, including low bioavailability and rapid clearance.
未来方向
There are several future directions for the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in scientific research. One direction is the development of more potent and selective inhibitors of TAK1. Another direction is the investigation of the therapeutic potential of TAK1 inhibition in various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, the use of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide in combination with other therapies, such as chemotherapy and immunotherapy, may have synergistic effects in the treatment of cancer.
合成方法
The synthesis of 2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide involves several steps. The first step is the synthesis of 7-methoxyisoquinoline, which is then reacted with 2-chloroethylamine hydrochloride to produce 2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide. The final product is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide has been widely used in scientific research to study the role of TAK1 in various cellular processes. This compound has been shown to inhibit the activation of TAK1, which leads to the inhibition of downstream signaling pathways. This inhibition has been shown to have therapeutic potential in various diseases, including cancer, inflammation, and neurodegenerative diseases.
属性
IUPAC Name |
2-chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O2/c1-9(17-13(18)8-15)14-12-7-11(19-2)4-3-10(12)5-6-16-14/h3-7,9H,8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKAOGUONXHHXEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=CC2=C1C=C(C=C2)OC)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[1-(7-methoxyisoquinolin-1-yl)ethyl]acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-methylacetamide](/img/structure/B2540140.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2540142.png)
![2-[1-(2-Fluoroethyl)piperidin-4-yl]ethan-1-ol](/img/structure/B2540144.png)



![3-[(3,5-Diethyl-1-methylpyrazol-4-yl)sulfonylamino]-2-propan-2-yloxybenzoic acid](/img/structure/B2540152.png)
![2-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2540154.png)



![7-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]isoquinoline](/img/structure/B2540159.png)
![N-(3-chlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2540160.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2540162.png)